[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a dimethylsulfanium group. The presence of chloride and hydrochloride ions further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride typically involves multiple steps, including the introduction of the amino and carboxylic acid groups, followed by the formation of the dimethylsulfanium group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
Scientific Research Applications
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, while the dimethylsulfanium group can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonium salts and amino acid derivatives, such as:
- [(2S)-2-amino-2-carboxyethyl]-dimethylsulfanium;chloride
- [(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride
Uniqueness
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is unique due to its specific stereochemistry and the presence of both chloride and hydrochloride ions. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H15Cl2NO2S |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1 |
InChI Key |
PAKYBZRQYVEFAH-XRIGFGBMSA-N |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)O)N.Cl.[Cl-] |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.